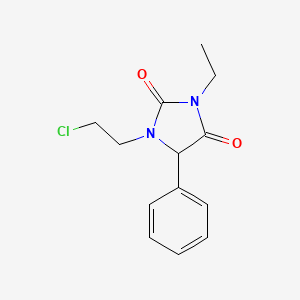
1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes a chloroethyl group, an ethyl group, and a phenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with ethyl isocyanate and phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical reactions. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity. After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The imidazolidine-2,4-dione core can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted imidazolidine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent or in the treatment of other diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This can result in the disruption of cellular functions and, in the case of cancer cells, induce cell death. The compound’s ability to crosslink DNA strands and inhibit DNA replication is a key aspect of its mechanism of action.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is also an alkylating agent used in chemotherapy. It shares a similar chloroethyl group but has a different core structure.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another alkylating agent with a similar mechanism of action but different substituents.
1-(2-Chloroethyl)-3-phenyl-1-nitrosourea: This compound has a similar phenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61327-87-5 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-15-12(17)11(10-6-4-3-5-7-10)16(9-8-14)13(15)18/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
OJBMBZABJDITSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=O)CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


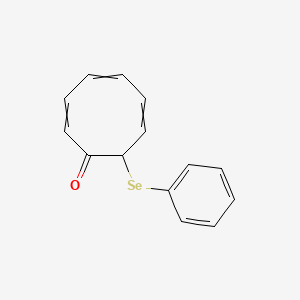
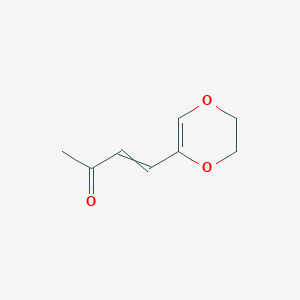
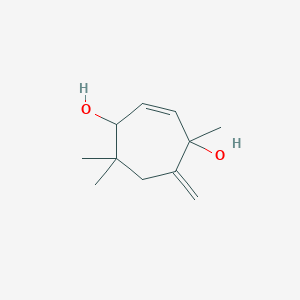
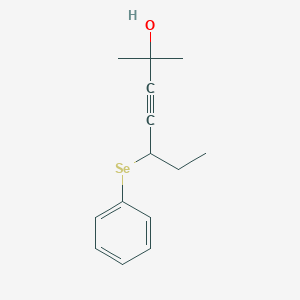
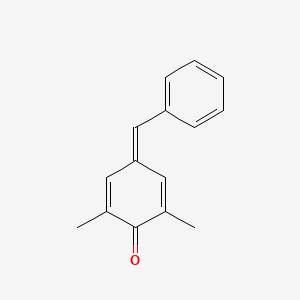
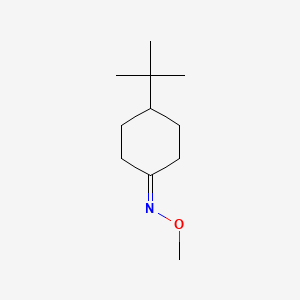
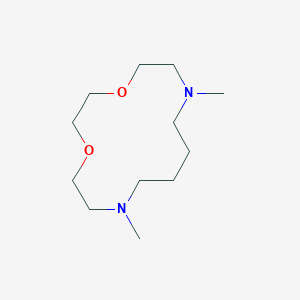

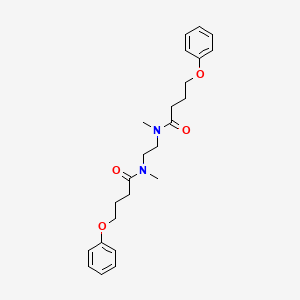
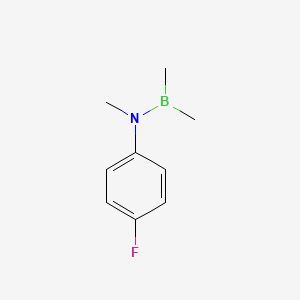
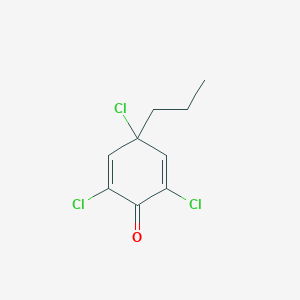
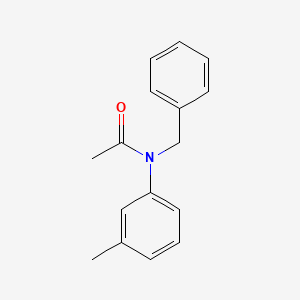
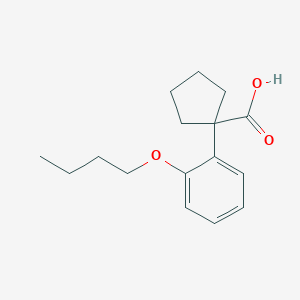
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole](/img/structure/B14570148.png)
